molecular formula C24H20N2O5S B11136472 Methyl (2E)-2-(1,3-benzodioxol-5-ylmethylene)-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate

Methyl (2E)-2-(1,3-benzodioxol-5-ylmethylene)-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate

Cat. No.: B11136472
M. Wt: 448.5 g/mol
InChI Key: PLIWXMXWUGNHBS-YBFXNURJSA-N
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Description

Methyl (2E)-2-(1,3-benzodioxol-5-ylmethylene)-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C24H20N2O5S and its molecular weight is 448.5 g/mol. The purity is usually 95%.
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Biological Activity

Methyl (2E)-2-(1,3-benzodioxol-5-ylmethylene)-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate is a synthetic compound belonging to the thiazolo-pyrimidine class. This compound has garnered attention due to its potential biological activities, including anticancer and antimicrobial properties. This article reviews the current understanding of its biological activity based on diverse research findings.

  • Molecular Formula : C25H20N2O7S
  • Molecular Weight : 492.5 g/mol
  • InChIKey : GJVLQLSAIGUKCK-AWQFTUOYSA-N

Research indicates that compounds in the thiazolo-pyrimidine class may exert their effects through various mechanisms:

  • Inhibition of Kinases : Similar compounds have shown to inhibit kinases such as MEK1/2, which play a crucial role in cell proliferation and survival pathways in cancer cells .
  • Apoptosis Induction : Studies have demonstrated that certain thiazolo-pyrimidines can induce apoptosis in cancer cells by activating caspase pathways .

Anticancer Activity

Several studies have investigated the anticancer potential of thiazolo-pyrimidine derivatives:

  • Cell Line Studies : In vitro studies using various cancer cell lines (e.g., MV4-11 and MOLM13) reported that derivatives could significantly inhibit cell proliferation at low concentrations (EC50 values ranging from 0.3 to 1.2 µM) through mechanisms involving cell cycle arrest and apoptosis induction .
Cell LineCompound Concentration (µM)% Inhibition
MV4-110.350
MOLM131.260

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties:

Case Studies

  • Study on MEK Inhibition : A study highlighted the efficacy of thiazolo-pyrimidine derivatives in inhibiting the MEK-MAPK pathway in cancer models. The findings suggested that these compounds could serve as promising candidates for targeted cancer therapy .
  • Toxicity Assessment : In animal models, toxicity evaluations revealed that doses above a certain threshold (100 mg/kg) resulted in significant adverse effects, emphasizing the need for careful dose management in therapeutic applications .

Properties

Molecular Formula

C24H20N2O5S

Molecular Weight

448.5 g/mol

IUPAC Name

methyl (2E)-2-(1,3-benzodioxol-5-ylmethylidene)-7-methyl-5-(4-methylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C24H20N2O5S/c1-13-4-7-16(8-5-13)21-20(23(28)29-3)14(2)25-24-26(21)22(27)19(32-24)11-15-6-9-17-18(10-15)31-12-30-17/h4-11,21H,12H2,1-3H3/b19-11+

InChI Key

PLIWXMXWUGNHBS-YBFXNURJSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2C(=C(N=C3N2C(=O)/C(=C\C4=CC5=C(C=C4)OCO5)/S3)C)C(=O)OC

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(N=C3N2C(=O)C(=CC4=CC5=C(C=C4)OCO5)S3)C)C(=O)OC

Origin of Product

United States

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